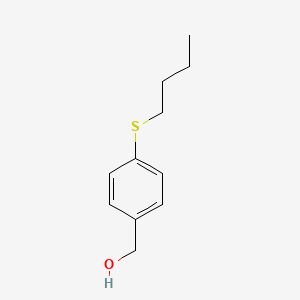
3-Fluoro-6-methylphenyl-(5-methyl-2-furyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-6-methylphenyl-(5-methyl-2-furyl)methanol is a fluorinated organic compound with the molecular formula C13H13FO2 and a molecular weight of 220.24 g/mol . This compound is known for its unique molecular structure, which includes both a fluorinated phenyl ring and a furan ring, making it a valuable tool for advanced research and development .
Métodos De Preparación
The synthesis of 3-Fluoro-6-methylphenyl-(5-methyl-2-furyl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorinated Phenyl Ring: The starting material, 3-fluoro-6-methylphenol, undergoes a Friedel-Crafts alkylation reaction to introduce the furan ring.
Introduction of the Furan Ring: The furan ring is introduced through a reaction with 5-methyl-2-furaldehyde under acidic conditions.
Reduction: The final step involves the reduction of the aldehyde group to form the methanol derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Análisis De Reacciones Químicas
3-Fluoro-6-methylphenyl-(5-methyl-2-furyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Fluoro-6-methylphenyl-(5-methyl-2-furyl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-6-methylphenyl-(5-methyl-2-furyl)methanol involves its interaction with specific molecular targets. The fluorinated phenyl ring and furan ring allow the compound to bind to enzymes and receptors with high affinity, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .
Comparación Con Compuestos Similares
3-Fluoro-6-methylphenyl-(5-methyl-2-furyl)methanol can be compared with other similar compounds, such as:
5-Methyl-2-furylmethanol: Lacks the fluorinated phenyl ring, making it less versatile in certain chemical reactions.
3-Fluoro-6-methylphenol: Lacks the furan ring, limiting its applications in biological research.
(5-Methyl-2-furyl)(pyridin-3-yl)methanol: Contains a pyridine ring instead of a fluorinated phenyl ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of a fluorinated phenyl ring and a furan ring, providing a versatile platform for various scientific and industrial applications.
Propiedades
IUPAC Name |
(5-fluoro-2-methylphenyl)-(5-methylfuran-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO2/c1-8-3-5-10(14)7-11(8)13(15)12-6-4-9(2)16-12/h3-7,13,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSJXSDNMUBSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C2=CC=C(O2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(quinolin-4-yl)methyl]oxan-4-amine](/img/structure/B7894731.png)
![[3-(5-Bromo-pyrimidin-2-yloxy)-propyl]-dimethyl-amine](/img/structure/B7894735.png)










